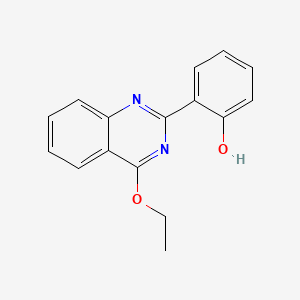
1-(2-Fluorbenzyl)-1H-pyrazol-4-ylamin
Übersicht
Beschreibung
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress pathways. For instance, it has been observed to influence the activity of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cGMP, a crucial signaling molecule . The interaction between 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine and sGC enhances the production of cGMP, which in turn affects various physiological processes.
Cellular Effects
The effects of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to enhance nitric oxide (NO)-induced relaxations in smooth muscle cells by increasing cGMP levels . Additionally, 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine has been found to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, thereby mitigating oxidative stress in cells .
Molecular Mechanism
At the molecular level, 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine exerts its effects through several mechanisms. One of the primary mechanisms involves the activation of soluble guanylyl cyclase (sGC), leading to increased production of cGMP . This activation is achieved through direct binding interactions with the enzyme, which enhances its catalytic activity. Furthermore, 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine has been shown to inhibit the activity of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species (ROS), thereby reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine have been observed to change over timeStudies have shown that prolonged exposure to 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine can lead to sustained increases in cGMP levels and prolonged inhibition of oxidative stress pathways .
Dosage Effects in Animal Models
The effects of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance NO-induced relaxations and reduce oxidative stress without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine is involved in several metabolic pathways, particularly those related to oxidative stress and cGMP signaling. The compound interacts with enzymes such as soluble guanylyl cyclase and NADPH oxidase, influencing metabolic flux and metabolite levels . These interactions play a crucial role in modulating cellular responses to oxidative stress and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to localize in various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake mechanisms and binding interactions with intracellular proteins.
Subcellular Localization
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the mitochondria is essential for its role in modulating oxidative stress and maintaining mitochondrial function.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 4-aminopyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. The reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloro-benzyl)-1H-pyrazol-4-ylamine and 1-(2-Methyl-benzyl)-1H-pyrazol-4-ylamine share structural similarities.
Uniqueness: The presence of the fluorine atom in 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and pharmacokinetic profile.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBHPISBSWMGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327370 | |
| Record name | 1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
925634-52-2 | |
| Record name | 1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)



![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)






